2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
This compound belongs to the spiro[indoline-thiazolidine] class, characterized by a fused indole-thiazolidine ring system. The structural uniqueness lies in the spiro junction at position 3 of the indoline ring, coupled with a 3,5-dimethylphenyl substituent at the thiazolidine 3'-position and an acetamide group at position 1. Such spirocyclic frameworks are known for their conformational rigidity, which enhances binding specificity to biological targets, particularly in anti-inflammatory and antimicrobial applications .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-7-13(2)9-14(8-12)23-18(25)11-27-20(23)15-5-3-4-6-16(15)22(19(20)26)10-17(21)24/h3-9H,10-11H2,1-2H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPPYQDGRRFYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(3,5-Dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indoline Ring: Starting from an appropriate aniline derivative, the indoline ring can be synthesized through cyclization reactions.
Spirocyclization: The indoline derivative is then reacted with a thiazolidinone precursor under conditions that promote spirocyclization. This step often requires the use of strong bases or acids to facilitate the formation of the spiro linkage.
Acetamide Formation:
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiazolidinone rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic molecule with potential pharmaceutical applications, owing to its unique structure and biological activity. It features an indoline ring, a thiazolidine ring, and an acetamide group, all of which contribute to its biological properties.
Chemical Structure and Properties
- Molecular Formula : Depending on the specific derivative, the molecular formula is either C28H27N3O3S or C29H29N3O3S.
- Molecular Weight : The molecular weight is either 485.6 g/mol or 499.63 g/mol, depending on the derivative.
- IUPAC Name : 2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-propan-2-ylphenyl)acetamide
Synthesis
The synthesis of 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. Common methods include:
- Formation of the Spiro Compound: Utilizing cyclization reactions to form the spiro structure.
- Functional Group Modifications: Employing various reagents to introduce the acetamide and other substituents. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for confirming the structure of synthesized compounds.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, a study on thiazole derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The thiazolidine component may enhance its interaction with bacterial targets, potentially leading to effective antimicrobial agents. Studies have explored the compound's potential as an anticancer agent through in vitro studies. Histone deacetylase (HDAC) inhibition has been linked to inducing apoptosis in cancer cells. Compounds with similar structures have shown the ability to arrest cell cycles and trigger cell death pathways. Specific derivatives have demonstrated efficacy against various cancer cell lines, suggesting a mechanism involving modulation of gene expression and tumor suppression.
Mechanism of Action
The mechanism of action of 2-(3’-(3,5-Dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide would depend on its specific biological target. Generally, spirocyclic compounds can interact with enzymes or receptors, altering their activity. The indoline and thiazolidinone rings may facilitate binding to specific sites, while the acetamide group could enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Compound 4a-4g (2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'yl)acetamide)
- Structure : Incorporates a benzo[d]thiazole-thioether group at the acetamide side chain.
- Activity : Demonstrated moderate anti-inflammatory (IC₅₀ = 12–18 μM) and antibacterial effects (MIC = 8–32 μg/mL against S. aureus). Compound 5d (a further modified analogue) showed the highest anti-inflammatory potency, while 5e exhibited superior analgesic activity .
- Comparison : The benzo[d]thiazole moiety enhances π-π stacking interactions with target enzymes (e.g., COX-2), likely improving activity compared to the dimethylphenyl group in the target compound. However, the dimethylphenyl substituent may offer better metabolic stability due to reduced polarity .
Compound 899743-49-8 (2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide)
- Structure : Features a 4-fluorophenyl group at the thiazolidine 3'-position and a 4-methylbenzyl group on the acetamide.
- Comparison : The 3,5-dimethylphenyl group in the target compound may provide steric hindrance, reducing off-target interactions compared to the smaller fluorine atom.
Compound 894557-90-5 (2-(3'-(3,4-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide)
- Structure : Differs in the substitution pattern (3,4-dimethylphenyl vs. 3,5-dimethylphenyl) and an m-tolyl acetamide group.
- Activity: No explicit data, but the meta-methyl group on the acetamide may hinder rotation, improving binding affinity .
- Comparison : The 3,5-dimethyl configuration in the target compound likely offers symmetrical steric effects, optimizing receptor pocket occupancy compared to the asymmetrical 3,4-dimethyl isomer.
Physicochemical Properties
*Estimated based on structural analogues.
Key Observations :
- Fluorine and methyl groups increase molecular weight and lipophilicity (e.g., 899743-49-8 has ClogP ≈ 3.8 vs. ~3.5 for the target compound).
- Symmetrical substituents (e.g., 3,5-dimethylphenyl) may improve crystallinity and solubility compared to asymmetrical analogues .
Biological Activity
The compound 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic molecule that exhibits a unique structural configuration, potentially leading to diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 346.41 g/mol
- Key Functional Groups :
- Indoline ring
- Thiazolidine ring
- Acetamide group
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the indoline and thiazolidine moieties suggests potential for enzyme inhibition and receptor modulation.
Anticancer Activity
Several studies have reported the anticancer properties of compounds structurally related to 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide . For instance:
- In Vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. These studies typically utilize assays such as MTT or SRB to measure cell viability and proliferation.
- Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties:
- Bacterial Inhibition : Compounds have been tested against pathogens like Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition.
- Minimum Inhibitory Concentration (MIC) values are often determined to assess potency.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Some studies have highlighted its capability to inhibit AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's.
- Cyclooxygenase (COX) Inhibition : Related compounds have been investigated for their anti-inflammatory properties via COX inhibition.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant cytotoxic effects on MCF-7 cells with IC50 values <10 µM | MTT Assay |
| Study 2 | Moderate antibacterial activity against E. coli with MIC = 32 µg/mL | Disc Diffusion Method |
| Study 3 | AChE inhibition with IC50 = 15 µM | Enzyme Activity Assay |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Variations in substituents on the indoline or thiazolidine rings can significantly alter potency and selectivity.
- Computational docking studies suggest that specific interactions with active sites of target enzymes enhance binding affinity.
Q & A
Basic: How can the synthesis of this compound be optimized for improved yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters. Evidence from analogous spirooxindole syntheses suggests:
- Reflux duration and solvent choice : Adjusting acetic acid reflux time (3–5 hours) and solvent ratios (e.g., DMF/acetic acid for recrystallization) can enhance crystallinity and purity .
- Catalytic additives : Introducing sodium acetate as a base may improve cyclization efficiency .
- Purification : Multi-step washing (acetic acid, ethanol, diethyl ether) followed by recrystallization reduces byproducts .
Advanced: What strategies are recommended for analyzing diastereoselectivity in spirooxindole-thiazolidinone systems?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry by determining crystal structures of intermediates or final products .
- NOE (Nuclear Overhauser Effect) experiments : Identify spatial proximity of protons to confirm relative configurations .
- Chiral HPLC : Separate enantiomers using chiral stationary phases to quantify diastereomeric excess .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns and confirms spiro junction formation (e.g., indoline-thiazolidinone connectivity) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects trace impurities .
- FT-IR spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups .
Advanced: How can contradictions in bioactivity data across in vitro models be resolved?
Methodological Answer:
- Standardized assay protocols : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation conditions (pH, temperature) to minimize variability .
- Dose-response validation : Use multiple replicates and orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity trends .
- Meta-analysis : Statistically integrate data from independent studies to identify confounding variables (e.g., solvent effects) .
Basic: What experimental design considerations are critical for stability studies under varying pH?
Methodological Answer:
- Controlled degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hours) for HPLC analysis .
- Light/temperature control : Use dark chambers and thermostated water baths to isolate pH effects .
- Degradation product identification : LC-MS/MS profiles unstable metabolites or hydrolysis byproducts .
Advanced: What methodologies are suitable for studying environmental degradation pathways?
Methodological Answer:
- Radiolabeled tracer studies : Synthesize ¹⁴C-labeled analogs to track biodegradation in soil/water systems .
- QSAR modeling : Predict degradation half-lives using physicochemical properties (logP, solubility) .
- Microcosm experiments : Simulate environmental conditions (aerobic/anaerobic) to monitor metabolite formation via GC-MS .
Advanced: How can in silico modeling complement experimental SAR studies?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., aldose reductase) using AutoDock Vina to prioritize analogs for synthesis .
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking poses .
- ADMET prediction : Use SwissADME to filter compounds with poor bioavailability or toxicity risks .
Advanced: What statistical methods are appropriate for dose-response analysis?
Methodological Answer:
- Nonlinear regression : Fit data to Hill or log-logistic models to estimate EC₅₀/IC₅₀ values .
- ANCOVA (Analysis of Covariance) : Adjust for covariates like cell viability or solvent interference .
- Bootstrap resampling : Quantify uncertainty in dose-response parameters (e.g., 95% confidence intervals) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
